molecular formula C20H21N7O2 B2574386 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034616-17-4

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2574386
CAS RN: 2034616-17-4
M. Wt: 391.435
InChI Key: XPNOBQXCIWFGNT-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed various synthetic routes to create derivatives of pyrazole and pyrimidine, which exhibit a wide range of biological activities. For example, novel N-arylpyrazole-containing enaminones were synthesized as key intermediates in creating substituted pyridine derivatives, bipyrazoles, and pyrazolylisoxazoles. These compounds were found to show significant cytotoxic effects against certain cancer cell lines and antimicrobial activity (S. Riyadh, 2011). Another study explored the synthesis of pyrazole and pyrimidine derivatives using enaminonitriles, revealing excellent in vitro antitumor activity against specific cell lines, along with high antimicrobial and antioxidant activities (A. Farag & Asmaa M. Fahim, 2019).

Biological Activities

Compounds derived from the synthesis involving [1,2,4]triazolo[1,5-a]pyrimidin rings have been evaluated for their biological activities. For instance, a derivative was synthesized and characterized by X-ray single crystal diffraction and spectroscopic techniques, revealing antibacterial activity against Gram-positive and Gram-negative microbial strains (S. Lahmidi et al., 2019). Another study synthesized 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives, offering a facile approach under mild conditions for potential applications (Jin Luo et al., 2020).

Potential Anticancer and Anti-inflammatory Agents

Research into these compounds also extends to their potential as anticancer and anti-inflammatory agents. A study synthesized new derivatives showing moderate to high anticancer activity when evaluated against breast carcinoma cell lines, highlighting the therapeutic potential of these compounds (A. Abdelhamid et al., 2016). Moreover, another research effort led to the development of fused heterocyclic ring systems incorporating a phenylsulfonyl moiety, which demonstrated excellent analgesic and anti-inflammatory activities in vivo (M. Shaaban et al., 2008).

properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-26-18(10-17(25-26)15-6-3-7-16(9-15)29-2)19(28)21-8-4-5-14-11-22-20-23-13-24-27(20)12-14/h3,6-7,9-13H,4-5,8H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNOBQXCIWFGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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